molecular formula C23H21F3N2O3S B2871491 3-(1,3-benzothiazol-2-yl)-8-[(dimethylamino)methyl]-7-hydroxy-6-propyl-2-(trifluoromethyl)-4H-chromen-4-one CAS No. 222716-45-2

3-(1,3-benzothiazol-2-yl)-8-[(dimethylamino)methyl]-7-hydroxy-6-propyl-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No.: B2871491
CAS No.: 222716-45-2
M. Wt: 462.49
InChI Key: DBOIADXAJOEOPC-UHFFFAOYSA-N
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Description

3-(1,3-benzothiazol-2-yl)-8-[(dimethylamino)methyl]-7-hydroxy-6-propyl-2-(trifluoromethyl)-4H-chromen-4-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzo[d]thiazole moiety, a chromen-4-one core, and several functional groups such as dimethylamino, hydroxy, propyl, and trifluoromethyl groups

Preparation Methods

The synthesis of 3-(1,3-benzothiazol-2-yl)-8-[(dimethylamino)methyl]-7-hydroxy-6-propyl-2-(trifluoromethyl)-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzo[d]thiazole moiety: This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Construction of the chromen-4-one core: This involves the cyclization of a suitable precursor, such as a 2-hydroxyacetophenone derivative, in the presence of a base.

    Introduction of functional groups: The dimethylamino, hydroxy, propyl, and trifluoromethyl groups are introduced through various substitution and addition reactions, using reagents such as dimethylamine, propyl bromide, and trifluoromethyl iodide.

Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity, as well as scaling up the process for large-scale synthesis.

Chemical Reactions Analysis

3-(1,3-benzothiazol-2-yl)-8-[(dimethylamino)methyl]-7-hydroxy-6-propyl-2-(trifluoromethyl)-4H-chromen-4-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the chromen-4-one core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dimethylamino group can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of new derivatives.

    Addition: The trifluoromethyl group can participate in addition reactions with nucleophiles, resulting in the formation of new compounds.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Similar compounds to 3-(1,3-benzothiazol-2-yl)-8-[(dimethylamino)methyl]-7-hydroxy-6-propyl-2-(trifluoromethyl)-4H-chromen-4-one include other benzo[d]thiazole derivatives and chromen-4-one derivatives. Some examples are:

The uniqueness of this compound lies in its combination of functional groups and its ability to inhibit topoisomerase I, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)-8-[(dimethylamino)methyl]-7-hydroxy-6-propyl-2-(trifluoromethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F3N2O3S/c1-4-7-12-10-13-19(30)17(22-27-15-8-5-6-9-16(15)32-22)21(23(24,25)26)31-20(13)14(18(12)29)11-28(2)3/h5-6,8-10,29H,4,7,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBOIADXAJOEOPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC2=C(C(=C1O)CN(C)C)OC(=C(C2=O)C3=NC4=CC=CC=C4S3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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